molecular formula C13H14O B2841720 Spiro[3H-indene-2,1'-cyclopentane]-1-one CAS No. 96117-69-0

Spiro[3H-indene-2,1'-cyclopentane]-1-one

Cat. No.: B2841720
CAS No.: 96117-69-0
M. Wt: 186.254
InChI Key: FRNYYHWVVGULQU-UHFFFAOYSA-N
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Description

Spiro[3H-indene-2,1’-cyclopentane]-1-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indene moiety through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3H-indene-2,1’-cyclopentane]-1-one typically involves spirocyclization reactions. One common method includes the reaction between ninhydrin-malononitrile adduct and ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates in the presence of triethylamine in acetonitrile at room temperature . This reaction yields spirocyclic compounds in high yields (78-95%).

Industrial Production Methods

While specific industrial production methods for spiro[3H-indene-2,1’-cyclopentane]-1-one are not well-documented, the principles of spirocyclization and annulation reactions can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[3H-indene-2,1’-cyclopentane]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The spiro carbon and adjacent positions can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include spirocyclic alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[3H-indene-2,1’-cyclopentane]-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3H-indene-2,1’-cyclopentane]-1-one involves its interaction with various molecular targets and pathways. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance binding affinity to biological targets. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3H-indene-2,1’-cyclopentane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity

Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclopentane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-12-11-6-2-1-5-10(11)9-13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNYYHWVVGULQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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